Mntmpyp

Descripción general

Descripción

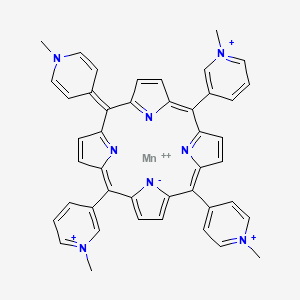

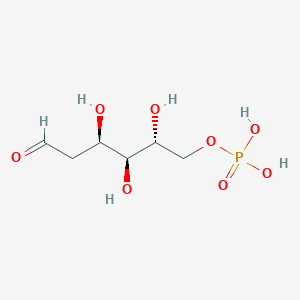

MnTMPyP is a cell-permeable superoxide dismutase (SOD) mimetic . It catalyzes the dismutation of O2–• (rate constant 4 x 10^7 M^-1 s^-1) even in the presence of excess EDTA . It can substitute for SOD in mutants of E. coli lacking this enzyme . This compound acts in vivo as an NADPH/GSH:O2• oxidoreductase rather than as an SOD mimetic .

Synthesis Analysis

The cyclic voltammetry measurements of α-ZrP/MnTMPyP film-modified glass carbon electrode displayed a pair of well-defined oxidation/reduction peaks with redox potentials at −0.256 and −0.197 V with an increase in the peak current compared to this compound aqueous solution .Molecular Structure Analysis

This compound has an empirical formula of C72H65MnN8O13S4 and a molecular weight of 1433.53 . The chemical formula of this compound/NbWO6 nanocomposites is (this compound)0.08H0.68NbWO6·nH2O .Chemical Reactions Analysis

This compound was shown to have no ability to catalyze BSA nitration under all tested pHs (pH 6, 8, and 10) . The kinetics and active intermediate determination through electrochemistry method revealed that both the pH-dependent redox behavior of the central metal cation and the antioxidant capability of porphin derivative contribute to the catalytic activities of three MnIII-porphyrins in BSA nitration in the presence of H2O2/NO2− .Physical And Chemical Properties Analysis

This compound is a black solid . It is soluble in water at a concentration of 1 mg/mL .Aplicaciones Científicas De Investigación

Bioanalysis Applications : MnTMPyP has been reported as a mimicking enzyme of peroxidase, showing high catalytic activity and better stability than horseradish peroxidase and hemin/G-quadruplex DNAzyme. It's used in a highly efficient chemiluminescent immunosensing method for sensitive detection of biomarkers like carcinoembryonic antigen (Xu et al., 2013).

Interference with NO/cGMP Signaling : this compound acts as a superoxide dismutase mimetic and peroxynitrite scavenger. It has been found to inhibit endothelial cGMP accumulation and interfere with the reductase domain of nitric oxide synthase (NOS), showcasing its potential impact on cell signaling pathways (Pfeiffer et al., 1998).

Vascular Pathology Applications : this compound-based nanoparticles with antioxidant/anti-inflammatory properties have been developed, showing potential for acute vascular pathologies. These nanoparticles demonstrated targeted delivery and potentiated suppression of inflammatory activation in endothelial cells (Howard et al., 2014).

Neurodegenerative Disease Research : In studies related to neurodegenerative disorders, this compound exhibited protective effects against neurotoxicity in dopaminergic neurons, indicating potential use in treating inflammation-related neurological disorders (Wang et al., 2003).

Electrochemical Detection Applications : this compound has been used in the preparation of nanocomposites for enhanced electrochemical detection of compounds like nitrite, showcasing its role in analytical chemistry (Fan et al., 2019).

Biosensor Development : Biomimetic sensors based on this compound have been prepared for non-enzymatic electrocatalytic determination of hydrogen peroxide, demonstrating high sensitivity and potential for biological media analysis (Peng et al., 2020).

Mecanismo De Acción

Direcciones Futuras

MnTMPyP effectively reduced PQ-induced lung epithelial-like cell injury, and the underlying mechanism is related to antagonism of PQ-induced oxidative stress . These comprehensive studies on the oxidative reactivity of MnIII-porphyrins toward BSA nitration may provide new clues for searching the manganese-based therapeutic drugs against the inflammation-related diseases .

Propiedades

IUPAC Name |

5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBRMHXDVOWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36MnN8+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72924-08-4 | |

| Record name | Mn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072924084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)

![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)